N-[(Z)-C-(Aminomethyl)-N-hydroxycarbonimidoyl]-2-phenoxyacetamide;hydrochloride
CAS No.: 2229685-85-0
Cat. No.: VC4982809
Molecular Formula: C10H14ClN3O3
Molecular Weight: 259.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2229685-85-0 |
|---|---|
| Molecular Formula | C10H14ClN3O3 |
| Molecular Weight | 259.69 |
| IUPAC Name | N-[(Z)-C-(aminomethyl)-N-hydroxycarbonimidoyl]-2-phenoxyacetamide;hydrochloride |
| Standard InChI | InChI=1S/C10H13N3O3.ClH/c11-6-9(13-15)12-10(14)7-16-8-4-2-1-3-5-8;/h1-5,15H,6-7,11H2,(H,12,13,14);1H |
| Standard InChI Key | DFRCODFGANJOHU-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)OCC(=O)NC(=NO)CN.Cl |
Introduction
Chemical Identity
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IUPAC Name: N-[(Z)-C-(Aminomethyl)-N-hydroxycarbonimidoyl]-2-phenoxyacetamide;hydrochloride
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Molecular Formula: Not explicitly provided in the sources but inferred to be a derivative of phenoxyacetamides with additional functional groups (aminomethyl and hydroxycarbonimidoyl).
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Structural Features:
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Contains a phenoxyacetamide backbone.
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Includes functional groups such as aminomethyl (-CH2NH2) and hydroxycarbonimidoyl (-C=NOH), which may contribute to its reactivity and biological activity.
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The hydrochloride salt form suggests enhanced solubility in aqueous media.
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Synthesis
While the exact synthesis pathway for this compound is not explicitly detailed in the provided sources, similar compounds often follow these steps:
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Precursors: Phenoxyacetic acid derivatives and amines are commonly used as starting materials.
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Reaction Conditions:
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Use of reagents such as chloroacetyl chloride or other acylating agents to introduce the acetamide group.
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Addition of aminomethyl and hydroxycarbonimidoyl groups under controlled conditions, possibly using hydroxylamine derivatives.
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Hydrochloride Formation:
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The final step typically involves treatment with hydrochloric acid to form the hydrochloride salt, enhancing stability and solubility.
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Potential Applications
Compounds with similar structures have been explored for various biological activities:
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Antimicrobial Activity:
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Anticancer Properties:
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Enzyme Inhibition:
Characterization Techniques
To confirm the structure and purity of such compounds, researchers typically use:
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Spectroscopy:
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Infrared (IR) spectroscopy to identify functional groups (e.g., NH, C=O, C=N).
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Nuclear Magnetic Resonance (NMR) for detailed structural analysis (e.g., ^1H-NMR and ^13C-NMR).
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Mass Spectrometry (MS):
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To determine molecular weight and fragmentation patterns.
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X-ray Crystallography:
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For precise molecular geometry and confirmation of Z-configuration.
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Comparative Data Table
| Property | Details |
|---|---|
| Molecular Formula | Not explicitly provided; inferred from functional groups |
| Solubility | Likely soluble in water due to hydrochloride form |
| Potential Biological Activity | Antimicrobial, anticancer, enzyme inhibition |
| Synthesis | Multi-step involving acylation and functional group introduction |
| Analytical Methods | IR, NMR, MS, X-ray crystallography |
Research Implications
The compound's structural features suggest it could be a valuable candidate for drug discovery programs targeting bacterial resistance or cancer therapy. Its hydrochloride form enhances its pharmaceutical applicability by improving solubility and stability.
Further studies are needed to explore its pharmacokinetics, toxicity profile, and efficacy in biological systems.
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